

A Comprehensive Guide to the IUPAC Nomenclature and Properties of Branched Heptane Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,5-Diethylheptane*

Cat. No.: *B14562925*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the branched-chain isomers of heptane (C_7H_{16}), focusing on their systematic IUPAC nomenclature, physical properties, and the experimental methodologies used for their determination. This information is crucial for professionals in chemical research and drug development, where precise identification and understanding of isomeric properties are paramount for reaction design, purification, and formulation.

Introduction to Heptane Isomers

Heptane, a saturated hydrocarbon with the molecular formula C_7H_{16} , exists as nine structural isomers. These isomers share the same molecular formula but differ in the arrangement of their carbon atoms, leading to distinct physical and chemical properties. The isomers consist of one straight-chain alkane (n-heptane) and eight branched-chain alkanes. Understanding the nuances of their structures and the corresponding IUPAC nomenclature is fundamental for unambiguous scientific communication.

IUPAC Nomenclature of Heptane Isomers

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. For branched alkanes like the isomers of heptane, the

nomenclature is based on identifying the longest continuous carbon chain (the parent chain) and the type and position of any alkyl groups (branches) attached to it.

The nine isomers of heptane are:

- n-heptane
- 2-Methylhexane
- 3-Methylhexane
- 2,2-Dimethylpentane
- 2,3-Dimethylpentane
- 2,4-Dimethylpentane
- 3,3-Dimethylpentane
- 3-Ethylpentane
- 2,2,3-Trimethylbutane[1]

Physical Properties of Heptane Isomers

The structural differences among the heptane isomers significantly influence their physical properties, such as boiling point, melting point, and density. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points for more highly branched isomers compared to their straight-chain or less branched counterparts.

The following table summarizes key physical properties for the nine isomers of heptane.

IUPAC Name	Molecular Formula	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 20°C)
n-Heptane	C ₇ H ₁₆	98.4[2][3]	-90.6[2]	0.684[2]
2-Methylhexane	C ₇ H ₁₆	90.0	-118.3	0.679
3-Methylhexane	C ₇ H ₁₆	91.9[4]	-119.4[4]	0.687[5]
2,2-Dimethylpentane	C ₇ H ₁₆	79.2	-123.8	0.674
2,3-Dimethylpentane	C ₇ H ₁₆	89.8	-135	0.695
2,4-Dimethylpentane	C ₇ H ₁₆	80.5	-123	0.673
3,3-Dimethylpentane	C ₇ H ₁₆	86.0	-134.9	0.693
3-Ethylpentane	C ₇ H ₁₆	93.5	-118.6	0.698
2,2,3-Trimethylbutane	C ₇ H ₁₆	80.9[6]	-25[7]	0.690

Experimental Protocols for Property Determination

The accurate determination of the physical properties of heptane isomers relies on standardized experimental procedures. The following are summaries of the key methodologies.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for determining the distillation range of volatile organic liquids, including heptane isomers, is outlined in ASTM D1078.[8][9][10]

Methodology Summary (ASTM D1078):

- A specified volume of the liquid sample is placed in a distillation flask.

- The flask is heated, and the vapor is passed through a condenser.
- The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.
- The temperature is continuously monitored as the distillation proceeds, and the temperature range over which the liquid distills is recorded.

Melting Point Determination

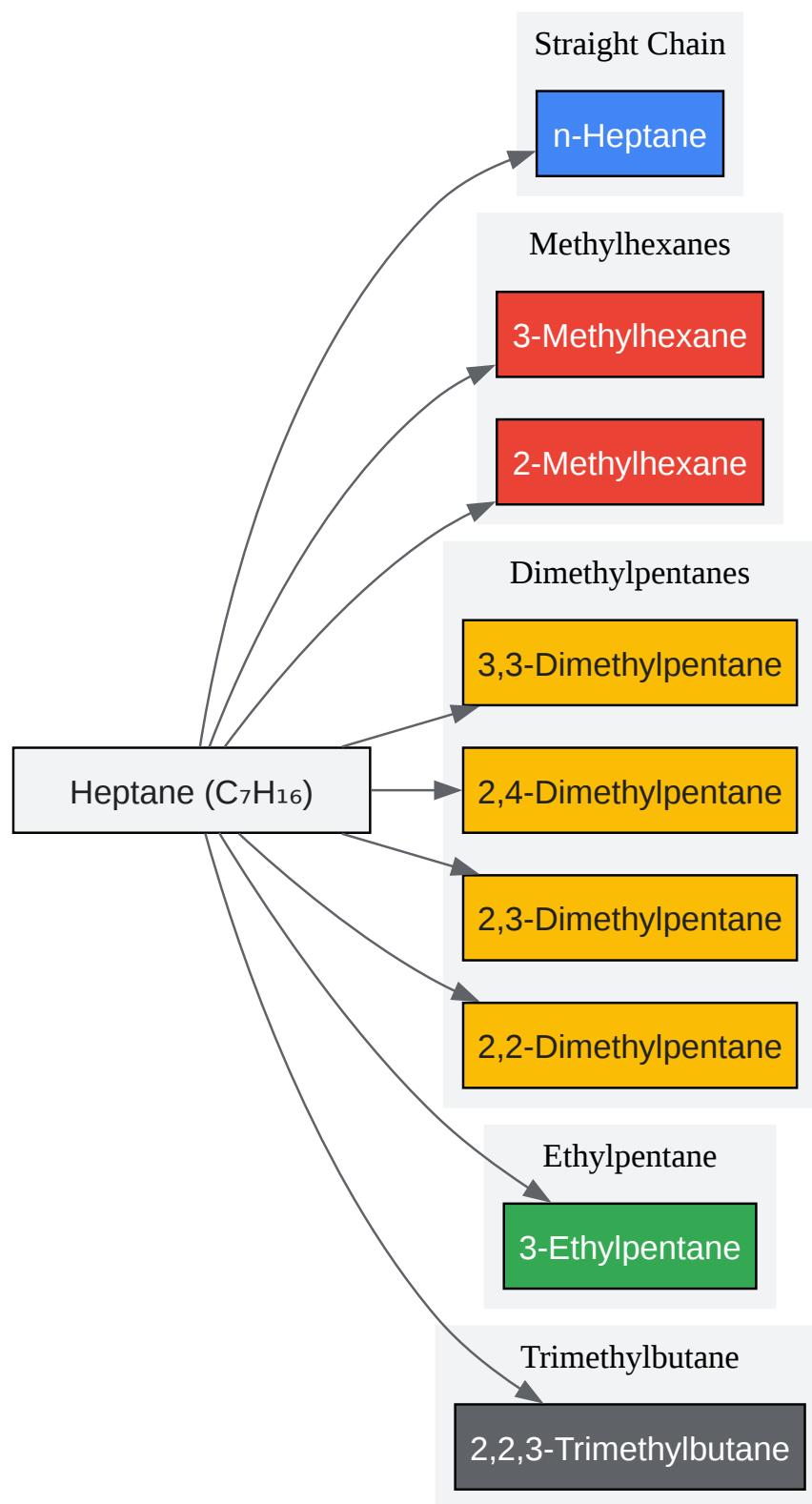
The melting point is the temperature at which a solid becomes a liquid. For hydrocarbons, this is often referred to as the freezing point, which is the temperature at which a liquid becomes a solid. A relevant standard method is ASTM D2386, which covers the freezing point of aviation fuels, many of which contain heptane isomers.[\[11\]](#)[\[12\]](#)

Methodology Summary (ASTM D2386):

- A sample of the liquid is placed in a jacketed sample tube.
- The sample is cooled while being continuously stirred.
- The temperature at which solid hydrocarbon crystals first appear is observed.
- The sample is then allowed to warm up slowly, and the temperature at which the last of the crystals disappears is recorded as the freezing point.[\[13\]](#)[\[14\]](#)

Density Measurement

Density is the mass per unit volume of a substance. A precise method for determining the density of liquid hydrocarbons is described in ASTM D4052.[\[15\]](#)[\[16\]](#)


Methodology Summary (ASTM D4052):

- A small volume of the liquid sample is introduced into a U-shaped oscillating tube.
- The tube is oscillated at its natural frequency.

- The density of the sample is determined by measuring the change in the oscillation frequency of the tube when it is filled with the sample compared to when it is filled with a reference substance of known density.[16][17] This method is highly accurate and requires only a small sample volume.

Logical Relationship of Heptane Isomers

The structural relationship between the isomers of heptane can be visualized as a progression from the straight-chain parent molecule to increasingly branched structures. This relationship can be represented in a hierarchical diagram.

[Click to download full resolution via product page](#)

Caption: Hierarchical classification of heptane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heptane - Wikipedia [en.wikipedia.org]
- 2. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. n-Heptane [drugfuture.com]
- 4. 3-Methylhexane - Wikipedia [en.wikipedia.org]
- 5. 589-34-4 CAS MSDS (3-METHYLHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. nbinfo.com [nbinfo.com]
- 7. 2,2,3-trimethylbutane | CAS#:464-06-2 | Chemsoc [chemsoc.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. petrolube.com [petrolube.com]
- 14. shxf17.com [shxf17.com]
- 15. ASTM D4052 - eralytics [eralytics.com]
- 16. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 17. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- To cite this document: BenchChem. [A Comprehensive Guide to the IUPAC Nomenclature and Properties of Branched Heptane Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14562925#iupac-nomenclature-of-branched-heptane-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com